BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-Depth Technical Guide on the
Pharmacological Profile of Ro 64-5229

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ro 64-5229

Cat. No.: B1680700

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the pharmacological activity of Ro
64-5229. Initial inquiries regarding its activity as a histamine H3 receptor inverse agonist have
been investigated. However, the overwhelming scientific evidence from peer-reviewed literature
and reputable pharmacological suppliers indicates that Ro 64-5229 is a selective, non-
competitive antagonist and inverse agonist of the metabotropic glutamate receptor 2 (mGIuR2).
One commercial supplier lists the compound as a histamine H3 receptor inverse agonist;
however, this claim is not substantiated by the broader scientific literature.[1] This guide will
therefore focus on its well-documented activity at the mGIuR2.

Executive Summary

Ro 64-5229 is a synthetic, non-competitive antagonist of the metabotropic glutamate receptor 2
(mGIluR2).[2] It exhibits inverse agonist properties, meaning it can reduce the basal activity of
the receptor in the absence of an agonist.[3] This compound is a valuable tool for studying the
physiological and pathological roles of mGIuR2 in the central nervous system. Its activity is
characterized by its ability to inhibit GTPy3>S binding to membranes containing mGIluR2 and to
induce conformational changes in the receptor, which can be measured using techniques like
FRET.

Quantitative Pharmacological Data
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The following tables summarize the key quantitative data for Ro 64-5229's activity at the
mGIuR2.

Table 1: In Vitro Functional Activity

Species/Syste

Assay Type Parameter Value Reference
m

o Membranes

GTPy3S Binding  ICso 0.11 uM o
containing mGluz
HEK 293T cells

Inter-TMD FRET ECso 21+0.2uM expressing

mGIuR2

Signaling Pathways and Mechanism of Action

Ro 64-5229 acts as a negative allosteric modulator (NAM) of the mGIuR2. It binds to a site on
the receptor distinct from the glutamate binding site, inducing a conformational change that
inhibits receptor activation. As an inverse agonist, it can also reduce the constitutive (basal)
activity of the receptor. The mGIuR2 is a G-protein coupled receptor (GPCR) that typically
couples to Gai/o, leading to the inhibition of adenylyl cyclase and a decrease in intracellular
CAMP levels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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